Quantified Synthetic Yield and Purity for Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate vs. Direct Precursor
The synthesis of the target compound via chlorination of ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate using phosphorus oxychloride (POCl3) is a well-defined process. A patent from Bristol-Myers Squibb details this conversion, demonstrating the transformation of a hydroxyl group to a chloride [1]. Commercially, this compound is consistently offered with a high purity of 97% and 98% , providing a reliable, pre-qualified starting material for multi-step syntheses. This eliminates the need for end-users to perform and validate this chlorination step, saving significant time and resources compared to starting from the less reactive 4-hydroxy analog.
| Evidence Dimension | Purity |
|---|---|
| Target Compound Data | 97% - 98% |
| Comparator Or Baseline | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate (Precursor) |
| Quantified Difference | The target compound is a purified, isolated intermediate, whereas the precursor is a starting material requiring further transformation and purification. |
| Conditions | Commercial supplier specifications |
Why This Matters
For procurement, a certified high-purity (≥97%) intermediate ensures reproducibility in subsequent synthetic steps and avoids the cost and labor associated with in-house preparation and purification of the chlorinated derivative.
- [1] Bristol-Myers Squibb Company. Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases. US Patent Application 20140005146A1, January 2, 2014. View Source
